6-(1H-Pyrrol-1-YL)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-YL]hexanamide
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Overview
Description
6-(1H-Pyrrol-1-YL)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-YL]hexanamide is a complex organic compound featuring a pyrrole ring, a thiophene ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrrol-1-YL)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-YL]hexanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and thiophene intermediates, followed by their coupling with the triazole ring under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(1H-Pyrrol-1-YL)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-YL]hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
6-(1H-Pyrrol-1-YL)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-YL]hexanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-(1H-Pyrrol-1-YL)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-YL]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid
- 2,7-Diphenyl-1,3,6,8-tetramethyl bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine
Uniqueness
6-(1H-Pyrrol-1-YL)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-YL]hexanamide is unique due to its combination of pyrrole, thiophene, and triazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19N5OS |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-pyrrol-1-yl-N-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)hexanamide |
InChI |
InChI=1S/C16H19N5OS/c22-14(8-2-1-3-9-21-10-4-5-11-21)17-16-18-15(19-20-16)13-7-6-12-23-13/h4-7,10-12H,1-3,8-9H2,(H2,17,18,19,20,22) |
InChI Key |
VOPCJBVJMMGOSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCCCCC(=O)NC2=NNC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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